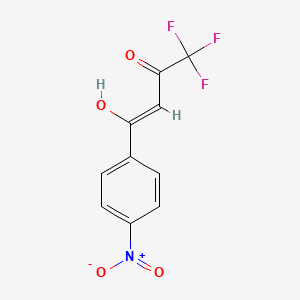
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one
Übersicht
Beschreibung
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one, also known as TNB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.18 g/mol. TNB is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one is not well understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not well understood, making it difficult to optimize its biological activity. Additionally, this compound has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Additionally, this compound has been shown to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Additionally, this compound has been shown to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to determine the spectrum of activity of this compound against various bacterial strains and to optimize its antibacterial activity.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-5,15H/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLDQCVKKKFMH-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide](/img/structure/B3907340.png)
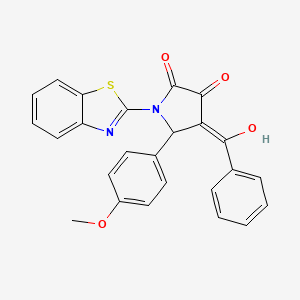
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907367.png)
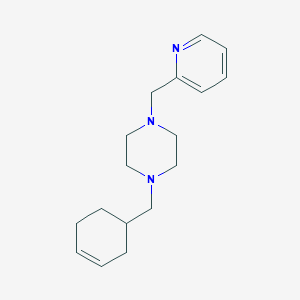
![6-[2-(2-chlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907372.png)
![8-(3-acetyl-2,4,6-trimethylbenzyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3907376.png)

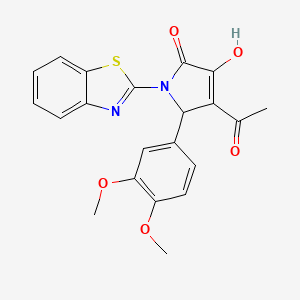
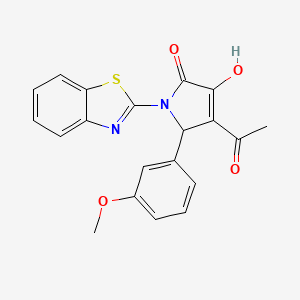
![3-methyl-N-{3-[(pyridin-3-ylacetyl)amino]phenyl}benzamide](/img/structure/B3907396.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907412.png)
methanol](/img/structure/B3907416.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine oxalate](/img/structure/B3907430.png)
